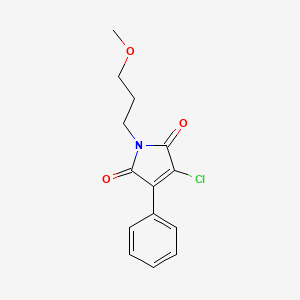
3-Chloro-1-(3-methoxypropyl)-4-phenyl-1H-pyrrole-2,5-dione
Cat. No. B8684331
Key on ui cas rn:
828932-29-2
M. Wt: 279.72 g/mol
InChI Key: PPMLBUSXGVZQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07432288B2
Procedure details


A solution of 3-chloro-4-phenylfuran-2,5-dione (0.20 mmol, 42 mg) and 1-amino-3-methoxypropane (0.20 mmol, 18 mg) in glacial acetic acid (1 mL) was heated in a microwave reactor at 120° C. for two min. After cooling, the solvent was evaporated at reduced pressure. The crude product was used without purification.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:14])O[C:5](=[O:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:15][CH2:16][CH2:17][CH2:18][O:19][CH3:20]>C(O)(=O)C>[Cl:1][C:2]1[C:3](=[O:14])[N:15]([CH2:16][CH2:17][CH2:18][O:19][CH3:20])[C:5](=[O:13])[C:6]=1[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(OC(C1C1=CC=CC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
18 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was used without purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(N(C(C1C1=CC=CC=C1)=O)CCCOC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
